N-(2,7-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-4-methoxybenzamide
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Overview
Description
“N-(2,7-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-4-methoxybenzamide” is a chemical compound used in scientific research . It exhibits unique properties that can be harnessed for various studies and experiments.
Synthesis Analysis
The synthesis of similar compounds has been described in the literature . For instance, a compound was prepared from dimethyl acetone-1,3-dicarboxylate, sulfuryl chloride, and thiourea according to a known procedure . This compound was then transformed in two steps into (4H-pyrido[1,2-a]pyrimidin-3-yl)thiazole-5-carboxylates .Chemical Reactions Analysis
The chemical reactions involving similar compounds have been studied. For instance, an operationally simple reaction proceeds under mild reaction conditions, can be executed in gram scale, and also highlights broad functional group tolerance . Preliminary experimental investigation suggests a radical mechanistic pathway for these transformations .Scientific Research Applications
Anticancer Activity
Studies on compounds structurally related to N-(2,7-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-4-methoxybenzamide demonstrate promising anticancer activities. For instance, certain derivatives have been shown to inhibit the proliferation of various human cancer cell lines, including colon cancer, lung adenocarcinoma, and gastric cancer, displaying marked anticancer activities. The molecular docking studies suggest that these compounds may exhibit activity by inhibiting specific protein targets associated with cancer (Huang et al., 2020).
Antibacterial and Antifungal Activities
Pyrimidine derivatives also show significant antibacterial and antifungal activities. Synthesized compounds have been tested against a variety of pathogens, demonstrating the potential for development into new antimicrobial agents. The ability to inhibit growth of microorganisms like Escherichia coli and fungi such as Aspergillus niger highlights the potential of these compounds in treating infectious diseases (Jafar et al., 2017).
Anticonvulsant and Antidepressant Activities
Another research direction involves evaluating the neurological effects of pyrimidine derivatives. Certain compounds within this family have been found to exhibit significant anticonvulsant and antidepressant activities, offering a new avenue for the treatment of neurological disorders. The effectiveness of these compounds in preclinical models suggests their potential as lead compounds for further drug development in this area (Zhang et al., 2016).
Structural and Molecular Studies
Structural analysis and molecular studies of pyrimidine derivatives contribute to our understanding of their pharmacological properties. Investigations into the crystal structures, bonding, and electronic properties help elucidate the mechanisms underlying their biological activities, facilitating the design of more effective derivatives (Rajam et al., 2017).
Mechanism of Action
While the exact mechanism of action for “N-(2,7-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-4-methoxybenzamide” is not specified in the resources I have access to, similar compounds have been evaluated for their in vitro anti-HIV-1 activity . Molecular docking study showed that the designed compounds bind into the active site of integrase (IN) such that the keto oxygen atom at position of C-4 and nitrogen atom of thiadiazole or oxadiazole ring moiety chelate the Mg 2+ ion .
Future Directions
The future directions for research on “N-(2,7-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-4-methoxybenzamide” and similar compounds could include further exploration of their potential therapeutic significance, as well as the development of new synthesis methods and the investigation of their mechanisms of action .
Properties
IUPAC Name |
N-(2,7-dimethyl-4-oxopyrido[1,2-a]pyrimidin-3-yl)-4-methoxybenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O3/c1-11-4-9-15-19-12(2)16(18(23)21(15)10-11)20-17(22)13-5-7-14(24-3)8-6-13/h4-10H,1-3H3,(H,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GFTHCTWDYDQLCN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN2C(=NC(=C(C2=O)NC(=O)C3=CC=C(C=C3)OC)C)C=C1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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